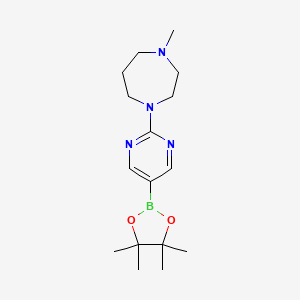
5-((2-(4-Fluorophenoxy)ethyl)amino)-5-oxo-3-(thiophen-2-yl)pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-((2-(4-Fluorophenoxy)ethyl)amino)-5-oxo-3-(thiophen-2-yl)pentanoic acid, also known as FETP, is a chemical compound that has shown promising results in scientific research. FETP is a derivative of the amino acid L-tryptophan and has been found to have various biochemical and physiological effects.
Scientific Research Applications
Selective HIV-Protease Assay
"5-((2-(4-Fluorophenoxy)ethyl)amino)-5-oxo-3-(thiophen-2-yl)pentanoic acid" derivatives have been utilized in the development of chromogenic amino acids for selective HIV-protease assays. These derivatives enable the detection of HIV-protease activity spectrophotometrically, providing a valuable tool for researching HIV therapy and understanding protease function (Badalassi et al., 2002).
Preparation of L-2-Amino-5-arylpentanoic Acids
Research into the synthesis and resolution of 2-amino-5-arylpentanoic acids, which are constituent amino acids in AM-toxins, highlights the relevance of these compounds in studying plant pathology and the synthesis of bioactive molecules. This area of research contributes to understanding plant diseases and developing protective strategies against them (Shimohigashi et al., 1976).
Synthesis of New Antibacterial Agents
The fluorophenoxy group's incorporation into new molecules for potential antibacterial applications showcases the compound's role in developing new treatments against bacterial infections. This research is crucial for addressing antibiotic resistance and finding new drug candidates (Holla et al., 2003).
Solid Phase Synthesis Linkers
The compound's derivatives have been employed as linkers for solid phase synthesis, demonstrating its utility in peptide and protein research. These linkers offer higher acid stability, facilitating the synthesis and modification of biomolecules for therapeutic applications (Bleicher et al., 2000).
properties
IUPAC Name |
5-[2-(4-fluorophenoxy)ethylamino]-5-oxo-3-thiophen-2-ylpentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO4S/c18-13-3-5-14(6-4-13)23-8-7-19-16(20)10-12(11-17(21)22)15-2-1-9-24-15/h1-6,9,12H,7-8,10-11H2,(H,19,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGWIDIDEJGKSSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CC(=O)NCCOC2=CC=C(C=C2)F)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-chloro-4-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2569294.png)
![3-Methyl-8-[4-[(4-methylphenyl)methyl]piperazin-1-yl]-7-propylpurine-2,6-dione](/img/structure/B2569296.png)

![5-[(2,4-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2569298.png)

![(2Z)-6-bromo-2-[(4-carbamoylphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2569303.png)




![3-(2-isopropoxybenzyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2569311.png)

